

Commercial Sources and Application Notes for A-331440 Dihydrochloride

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Compound of Interest

Compound Name: A-331440

Cat. No.: B1662122

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For Researchers, Scientists, and Drug Development Professionals

Introduction

A-331440 dihydrochloride is a potent and selective non-imidazole histamine H3 receptor antagonist. The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine. By antagonizing the H3 receptor, **A-331440** enhances the release of these neurotransmitters, leading to its therapeutic potential in a range of neurological and metabolic disorders. Notably, it has demonstrated significant anti-obesity effects in preclinical models. This document provides a comprehensive overview of commercial sources, pharmacological data, key experimental protocols, and the underlying signaling pathways for **A-331440** dihydrochloride.

Commercial Availability

A-331440 dihydrochloride is available from several commercial suppliers catering to the research community. Researchers can procure this compound from the following vendors:

- Tocris Bioscience (part of Bio-Techne): A well-established supplier of high-purity life science reagents.
- MedChemExpress (MCE): Specializes in a wide range of high-quality research chemicals and biochemicals.

- Vulcanchem: A supplier of fine chemicals and pharmaceutical intermediates.
- APExBIO: Provides a range of bioactive compounds for life science research.
- R&D Systems (part of Bio-Techne): Offers a comprehensive portfolio of research reagents, including small molecules.
- Sigma-Aldrich (part of MilliporeSigma): A leading global supplier of research chemicals and laboratory equipment.
- BioCrick: A supplier of bioactive small molecules for research purposes.

Pharmacological Data

A-331440 dihydrochloride exhibits high affinity and selectivity for the histamine H3 receptor. The following tables summarize its binding affinity (K_i) for human and rat H3 receptors, as well as its selectivity over other human histamine receptor subtypes.

Table 1: Histamine H3 Receptor Binding Affinity

Species	Receptor	K_i (nM)
Human	H ₃	22.7
Rat	H ₃	21.7

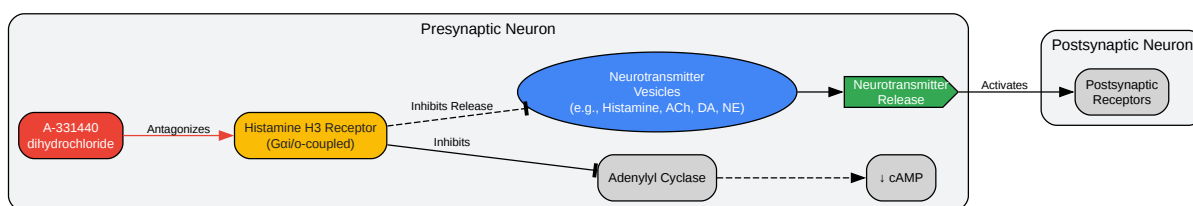
Table 2: Selectivity Profile against Human Histamine Receptors

Receptor	K_i (nM)
H ₁	2940
H ₂	14400
H ₄	>10000

Signaling Pathway

As an antagonist/inverse agonist of the histamine H3 receptor, **A-331440** dihydrochloride modulates downstream signaling cascades. The H3 receptor is constitutively active and couples to the G α /o subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the constitutive activity of the H3 receptor, **A-331440** disinhibits adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of Protein Kinase A (PKA).

Furthermore, the primary mechanism of action in a neuronal context is the modulation of neurotransmitter release. As a presynaptic autoreceptor, the H3 receptor inhibits the release of histamine from histaminergic neurons. As a heteroreceptor, it also inhibits the release of other neurotransmitters. **A-331440**, by antagonizing these receptors, enhances the release of histamine, acetylcholine, norepinephrine, and dopamine in various brain regions.



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Caption: Signaling pathway of **A-331440** dihydrochloride at the presynaptic terminal.

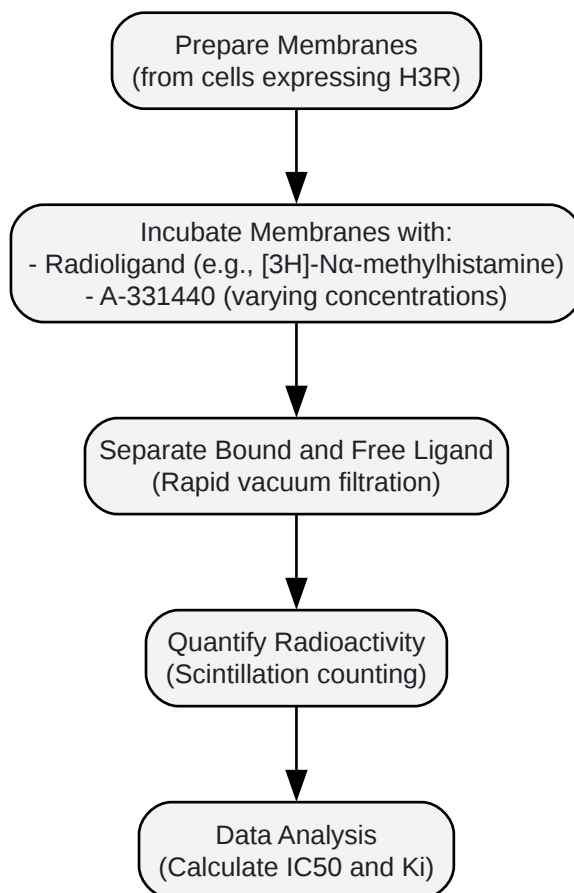
Experimental Protocols

This section provides detailed protocols for key experiments relevant to the characterization of **A-331440** dihydrochloride.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol is designed to determine the binding affinity of **A-331440** dihydrochloride for the histamine H3 receptor using a competitive binding assay with a radiolabeled ligand.

Workflow:



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Caption: Workflow for the radioligand binding assay.

Materials:

- Cell membranes expressing the human or rat histamine H3 receptor.
- Radioligand: [3H]-Nα-methylhistamine.
- **A-331440** dihydrochloride.
- Non-specific binding control: A high concentration of a non-radiolabeled H3 agonist (e.g., (R)-α-methylhistamine).
- Assay buffer: 50 mM Tris-HCl, pH 7.4.

- 96-well microplates.
- Glass fiber filters.
- Scintillation vials and scintillation cocktail.
- Vacuum filtration manifold.
- Scintillation counter.

Procedure:

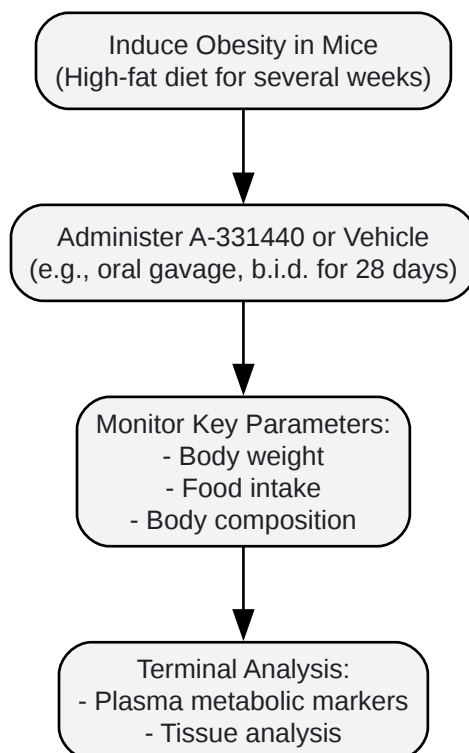
- Preparation: Dilute the cell membranes in ice-cold assay buffer to a final protein concentration of 50-100 μ g/well.
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: 50 μ L of assay buffer.
 - Non-specific Binding: 50 μ L of the non-specific binding control (e.g., 10 μ M (R)- α -methylhistamine).
 - Competitive Binding: 50 μ L of **A-331440** dihydrochloride at various concentrations (e.g., 0.1 nM to 10 μ M).
- Add Radioligand: Add 50 μ L of [3 H]-N α -methylhistamine (at a concentration close to its K_d value) to all wells.
- Add Membranes: Add 100 μ L of the diluted cell membrane preparation to all wells. The final assay volume is 200 μ L.
- Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
- Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine). Wash the filters three times with 200 μ L of ice-cold assay buffer.

- **Quantification:** Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of **A-331440** dihydrochloride. Determine the IC_{50} value (the concentration of **A-331440** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

In Vivo Anti-Obesity Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the evaluation of the anti-obesity effects of **A-331440** dihydrochloride in a mouse model of diet-induced obesity.

Workflow:



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Caption: Workflow for the in vivo diet-induced obesity study.

Materials:

- Male C57BL/6J mice.
- High-fat diet (HFD; e.g., 45-60% kcal from fat).
- Low-fat control diet (LFD; e.g., 10% kcal from fat).
- **A-331440** dihydrochloride.
- Vehicle control (e.g., sterile water or saline).
- Oral gavage needles.
- Animal balance.
- Metabolic cages for food intake measurement.
- Body composition analyzer (e.g., DEXA or NMR).

Procedure:

- Obesity Induction:
 - House male C57BL/6J mice (e.g., 6-8 weeks old) in a temperature-controlled facility with a 12-hour light/dark cycle.
 - Feed the mice a high-fat diet for a period of 8-12 weeks to induce obesity. A control group should be maintained on a low-fat diet.
 - Monitor body weight weekly. Mice on the HFD should exhibit a significantly higher body weight compared to the LFD group before the start of the treatment.
- Treatment:
 - Randomize the obese mice into treatment groups (n=8-10 per group):

- Vehicle control (HFD-fed).
- **A-331440** dihydrochloride (e.g., 5, 15 mg/kg; HFD-fed).
- A positive control such as dexfenfluramine can be included.
- A lean control group (LFD-fed) receiving the vehicle should also be maintained.
- Administer **A-331440** dihydrochloride or vehicle via oral gavage twice daily (b.i.d.) for 28 consecutive days.
- Monitoring:
 - Body Weight: Record the body weight of each mouse daily or every other day.
 - Food Intake: Measure food intake daily or several times a week using metabolic cages.
 - Body Composition: At the beginning and end of the treatment period, measure body fat and lean mass using a non-invasive method like DEXA or NMR.
- Terminal Procedures:
 - At the end of the 28-day treatment period, fast the mice overnight.
 - Collect blood samples for the analysis of metabolic parameters such as glucose, insulin, triglycerides, and cholesterol.
 - An insulin tolerance test can also be performed to assess insulin sensitivity.
 - Euthanize the animals and collect tissues such as adipose tissue depots and liver for further analysis (e.g., weight, histology).
- Data Analysis:
 - Analyze changes in body weight, food intake, and body composition between the treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
 - Compare plasma metabolic parameters between the groups.

Conclusion

A-331440 dihydrochloride is a valuable research tool for investigating the role of the histamine H3 receptor in various physiological and pathological processes. Its high affinity, selectivity, and demonstrated in vivo efficacy in models of obesity make it a compound of significant interest for researchers in neuroscience, metabolism, and drug discovery. The provided data and protocols offer a foundation for the design and execution of experiments utilizing this potent H3 receptor antagonist.

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